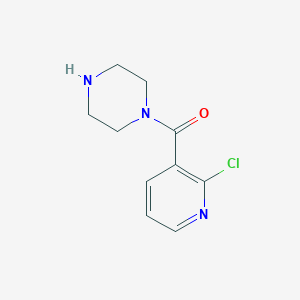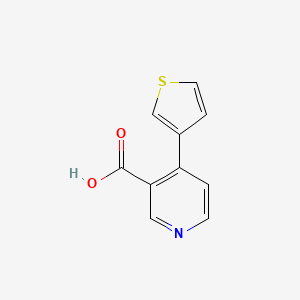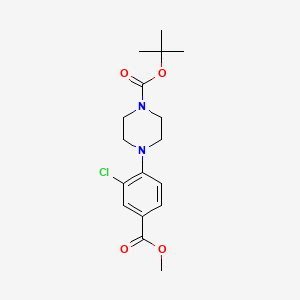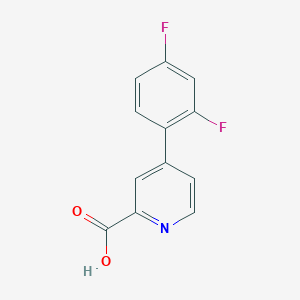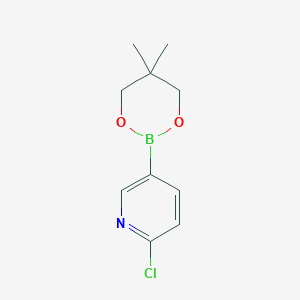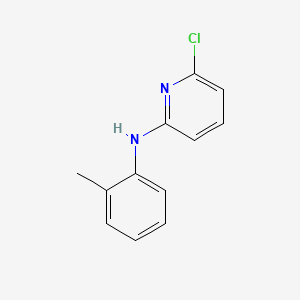
6-Chloro-N-(2-methylphenyl)-2-pyridinamine
Vue d'ensemble
Description
6-Chloro-N-(2-methylphenyl)-2-pyridinamine, also known as 6-CNMP, is an organic compound that is mainly used as a building block in the synthesis of pharmaceuticals and other organic compounds. It is a white crystalline solid that is soluble in water and has a molecular weight of 201.62 g/mol. 6-CNMP is a versatile compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Anti-tubercular Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have shown significant anti-tubercular activity .
- Methods of Application : The compound was used to synthesize a series of novel derivatives. These derivatives were then evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Pharmacologically Active Decorated Six-Membered Diazines
- Scientific Field : Medicinal Chemistry
- Application Summary : The diazine scaffold, which includes pyridazine, pyrimidine, and pyrazine, is a central building block for a wide range of pharmacological applications .
- Methods of Application : Various synthetic approaches are applied in preparing pharmacologically active decorated diazines .
- Results : Diazines are reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries
- Scientific Field : Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethyl-pyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pharmaceuticals on the market contain a trifluoromethyl group .
Pyrimidine Derivatives in Therapeutic Disciplines
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrimidine derivatives, which can be synthesized from diazine compounds like “6-Chloro-N-(2-methylphenyl)-2-pyridinamine”, are broadly applied in therapeutic disciplines .
- Methods of Application : These derivatives are synthesized and then used in various therapeutic applications .
- Results : Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
Zolazepam Preparation
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : The synthesis of certain key intermediates in the preparation of zolazepam, a medication used in veterinary medicine for anesthesia, may involve similar compounds .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use .
- Results : The preparation of these intermediates is crucial for the production of zolazepam .
Propriétés
IUPAC Name |
6-chloro-N-(2-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-9-5-2-3-6-10(9)14-12-8-4-7-11(13)15-12/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLOQPPIYDXSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(2-methylphenyl)-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



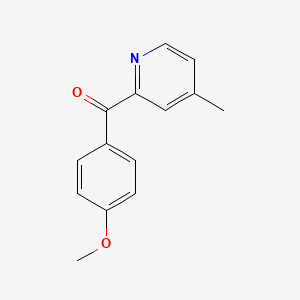
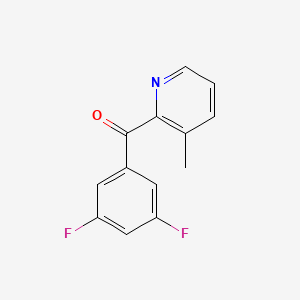
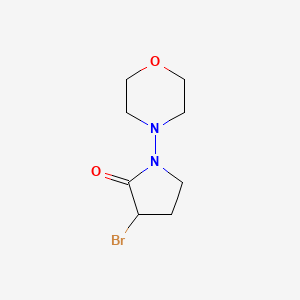
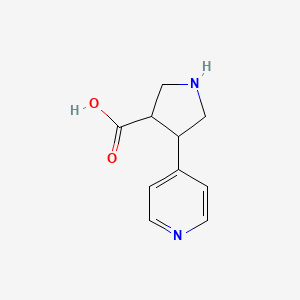
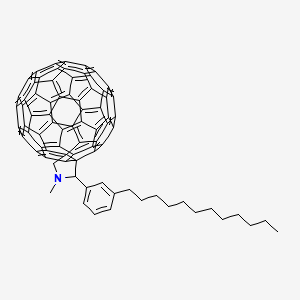
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)

